Methyl 5-bromo-2-formylbenzoate
Overview
Description
“Methyl 5-bromo-2-formylbenzoate” is an organic compound with the CAS Number: 1016163-89-5 . It has a molecular weight of 243.06 and its molecular formula is C9H7BrO3 . The compound is a white to pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of “Methyl 5-bromo-2-formylbenzoate” primarily relies on the reaction of methyl benzoate with bromine . A commonly used synthesis method involves reacting methyl benzoate and bromine in the presence of a base .Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-formylbenzoate” consists of 13 heavy atoms and 6 aromatic heavy atoms . The compound has a molar refractivity of 50.81 .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-formylbenzoate” has a density of 1.566±0.06 g/cm3 (Predicted), and a boiling point of 337.2±32.0 °C (Predicted) . It is soluble with a solubility of 0.107 mg/ml; 0.000441 mol/l . The compound has a lipophilicity Log Po/w (iLOGP) of 2.04 .Scientific Research Applications
Synthesis Processes
Large-Scale Synthesis : Methyl 5-bromo-2-formylbenzoate is used in the synthesis of compounds for treating disorders like cancer and inflammation. An example includes the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for such treatments. The synthesis involves a six-step process starting with commercially available compounds, highlighting its role in complex chemical processes (Kucerovy et al., 1997).
Pharmacological Research : It's also utilized in the development of potential antipsychotic agents. For instance, 5-substituted derivatives made from reactions with benzoyl chlorides show potent inhibitory effects in pharmacological studies (Högberg et al., 1990).
Chemical Analysis and Photodynamic Therapy
- Chemical Characterization : In the field of chemical analysis, derivatives of Methyl 5-bromo-2-formylbenzoate, like zinc phthalocyanine substituted compounds, have been synthesized and characterized for their spectroscopic, photophysical, and photochemical properties. These properties are particularly significant for applications in photodynamic therapy, especially in cancer treatment (Pişkin et al., 2020).
Synthesis of Biologically Important Compounds
Biologically Important Compound Synthesis : The compound is integral in the scale-up synthesis of biologically important compounds like 5-cyano-2-formylbenzoic acid. This synthesis demonstrates the capability of Methyl 5-bromo-2-formylbenzoate derivatives in producing key intermediates for various biological applications (Seto et al., 2019).
Intramolecular Reactions : It is also pivotal in intramolecular reactions, such as the synthesis of isoindolin-1-one derivatives through multicomponent reactions. This shows its versatility in creating complex and potentially biologically active structures (Lei et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 5-bromo-2-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGJVCDDZZSSEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697534 | |
Record name | Methyl 5-bromo-2-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-formylbenzoate | |
CAS RN |
1016163-89-5 | |
Record name | Methyl 5-bromo-2-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-bromo-2-formylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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